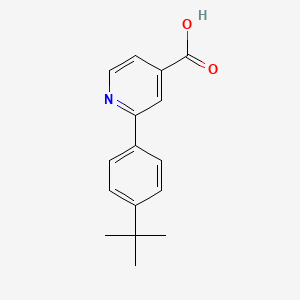
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene is a brominated naphthalene derivative characterized by the presence of two bromine atoms and four methoxy groups attached to a naphthalene core
Métodos De Preparación
The synthesis of 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene typically involves the bromination of 1,4,5,8-tetramethoxynaphthalene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. The reaction mixture is usually stirred at room temperature, and the product is purified through recrystallization .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the bromine atoms.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of n-type semiconducting polymers and dyes for organic solar cells and field-effect transistors.
Bioimaging: The compound’s derivatives are explored for use in bioimaging applications due to their fluorescent properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active molecules, including potential anti-cancer agents.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene is primarily related to its ability to participate in electron transfer processes. The bromine atoms and methoxy groups influence the compound’s electronic properties, making it suitable for use in organic electronics and as a precursor for more complex molecules. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar compounds to 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene include:
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: This compound is used in the synthesis of naphthalene diimides for organic electronics.
8-Phenyl-2,6-dibromo-1,3,5,7-tetramethyl BODIPY: Used in photodynamic therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which impart distinct electronic properties and reactivity compared to other brominated naphthalene derivatives.
Propiedades
Número CAS |
123707-36-8 |
|---|---|
Fórmula molecular |
C14H14Br2O4 |
Peso molecular |
406.07 g/mol |
Nombre IUPAC |
2,6-dibromo-1,4,5,8-tetramethoxynaphthalene |
InChI |
InChI=1S/C14H14Br2O4/c1-17-9-5-7(15)14(20-4)12-10(18-2)6-8(16)13(19-3)11(9)12/h5-6H,1-4H3 |
Clave InChI |
QZUPVUWTGMTJHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C2=C1C(=C(C=C2OC)Br)OC)OC)Br |
SMILES canónico |
COC1=CC(=C(C2=C1C(=C(C=C2OC)Br)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




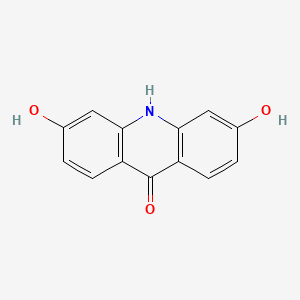
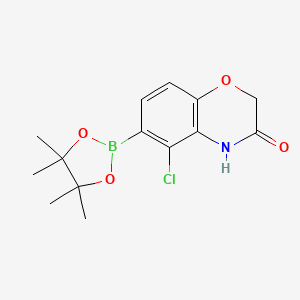
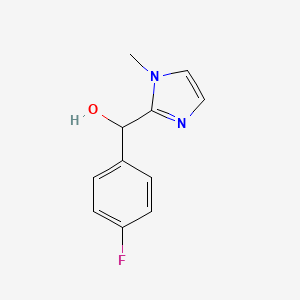
![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)
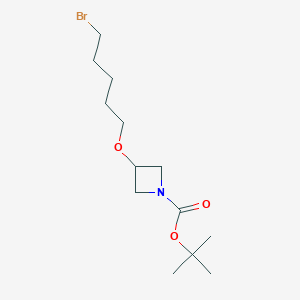
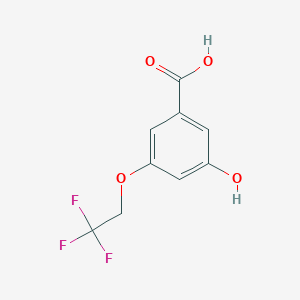
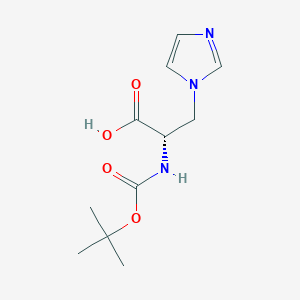
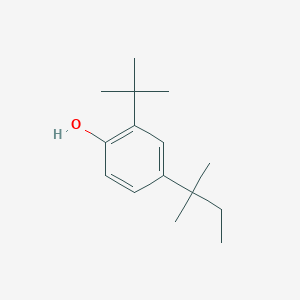
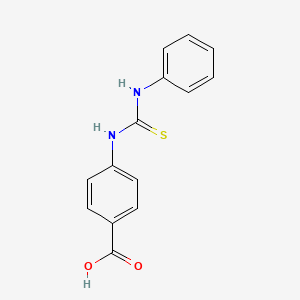
![Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B3046314.png)

